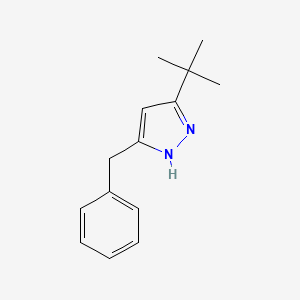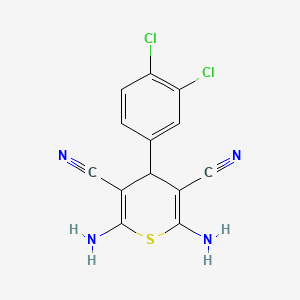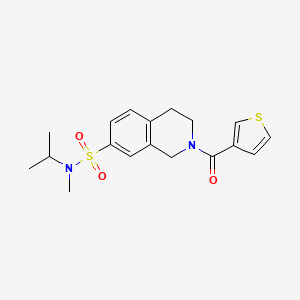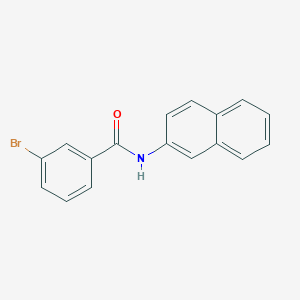
1-(isonicotinoyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(isonicotinoyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves multifunctionalization and cycloaddition reactions. For instance, Lei et al. (2013) describe the efficient synthesis of related pyridine derivatives through tandem reactions initiated by [5+1] cycloaddition (Lei et al., 2013). Similarly, Wang et al. (2006) developed a practical synthesis for related compounds using palladium-catalyzed cyanation/reduction sequences (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multifunctional heterocyclic systems. For example, Law et al. (1984) described a general synthesis of pyrrole-2-carboxylic acid derivatives, providing insight into the molecular structure of similar compounds (Law et al., 1984).
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions, including cycloadditions and reductions. Oesterlin et al. (1980) reported the synthesis of related cyclopenta[c]pyrrole-4-carboxamides and their chemical reactivity (Oesterlin et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are closely related to their molecular arrangements. Stájer et al. (2006) explored the properties of pyrrolo[1,2-a]pyrimidinediones, providing insights into the physical characteristics of similar compounds (Stájer et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups and molecular structure. For example, Palacios et al. (2009) studied the reactivity of related N-vinylic amidines, contributing to the understanding of the chemical properties of similar compounds (Palacios et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-14(2)9-11(12(16)19)15(3,4)18(14)21-13(20)10-5-7-17-8-6-10/h5-9H,1-4H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJQUWOMUVIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1OC(=O)C2=CC=NC=C2)(C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinic acid, (3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-yl) ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1H-inden-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5528337.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)



![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)


![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)
![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)